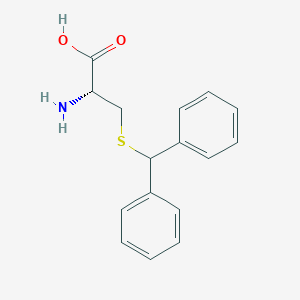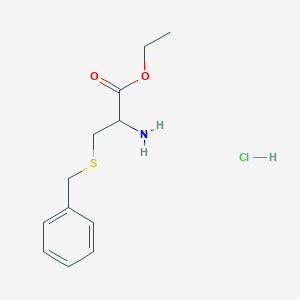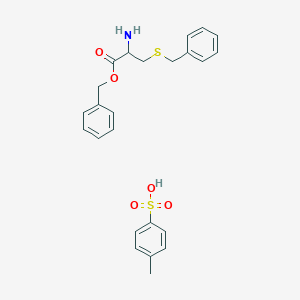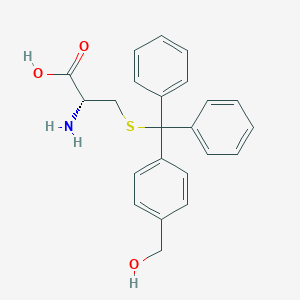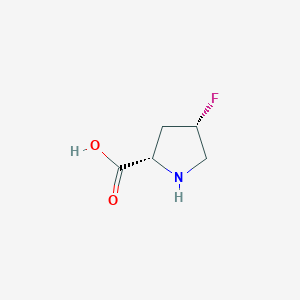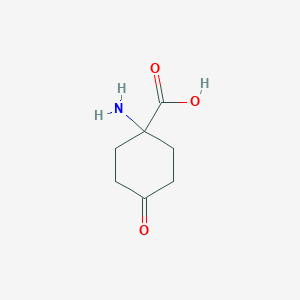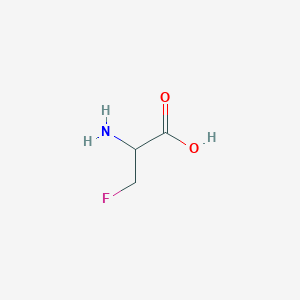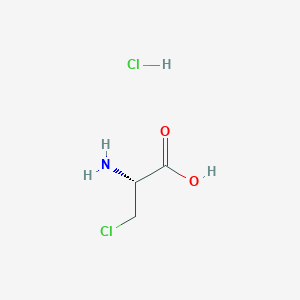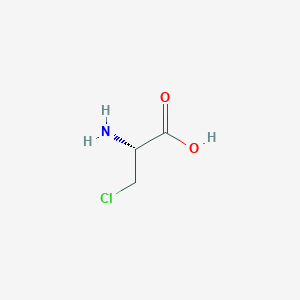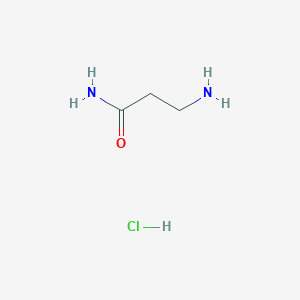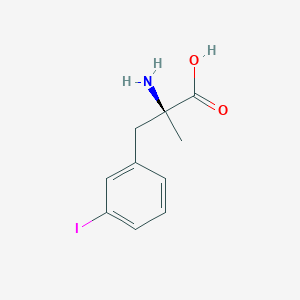
(S)-alpha-Methyl-3-Iodophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-Methyl-3-Iodophenylalanine is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodine atom on the phenyl ring and a methyl group on the alpha carbon, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Methyl-3-Iodophenylalanine typically involves the iodination of a suitable phenylalanine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the phenyl ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions: (S)-alpha-Methyl-3-Iodophenylalanine undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenylalanine derivatives, while reduction can produce deiodinated phenylalanine.
Scientific Research Applications
(S)-alpha-Methyl-3-Iodophenylalanine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other iodinated compounds.
Mechanism of Action
The mechanism of action of (S)-alpha-Methyl-3-Iodophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various physiological effects.
Comparison with Similar Compounds
Phenylalanine: The parent compound without the iodine and methyl groups.
3-Iodophenylalanine: Similar structure but lacks the alpha-methyl group.
alpha-Methylphenylalanine: Similar structure but lacks the iodine atom.
Uniqueness: (S)-alpha-Methyl-3-Iodophenylalanine is unique due to the combined presence of the iodine atom and the alpha-methyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and binding interactions, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLCZQGMUWCBV-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

